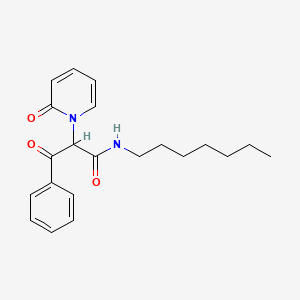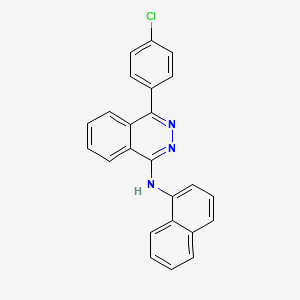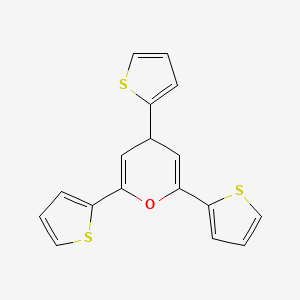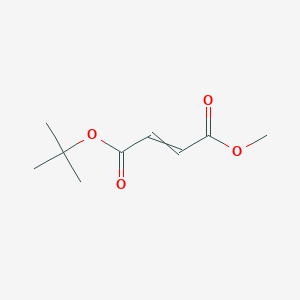![molecular formula C14H9N3O5S B12450582 2-amino-7-methyl-4-(5-nitrothiophen-2-yl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B12450582.png)
2-amino-7-methyl-4-(5-nitrothiophen-2-yl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-7-methyl-4-(5-nitrothiophen-2-yl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a complex heterocyclic compound that features a unique combination of functional groups, including an amino group, a nitrothiophene moiety, and a pyran ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-methyl-4-(5-nitrothiophen-2-yl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyran Ring: The initial step involves the condensation of a suitable aldehyde with a malononitrile derivative under basic conditions to form the pyran ring.
Introduction of the Nitrothiophene Moiety: The nitrothiophene group is introduced through a nucleophilic substitution reaction, where a thiophene derivative reacts with a nitro compound in the presence of a strong base.
Amino Group Addition:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-7-methyl-4-(5-nitrothiophen-2-yl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrothiophene moiety can undergo oxidation to form corresponding sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-amino-7-methyl-4-(5-nitrothiophen-2-yl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Material Science: It is explored for its potential use in organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-amino-7-methyl-4-(5-nitrothiophen-2-yl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrothiophene moiety may play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 2-amino-7-methyl-5-oxo-4-(thiophen-2-yl)-4,5,7,8-tetrahydropyrano[4,3-b]pyran-3-carbonitrile
- 2-amino-7-methyl-4-(5-nitrothiophen-2-yl)-5-oxo-4H-pyrano[4,3-b]pyran-3-carbonitrile
Uniqueness
The presence of the nitrothiophene moiety in 2-amino-7-methyl-4-(5-nitrothiophen-2-yl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile distinguishes it from other similar compounds. This functional group imparts unique electronic and steric properties, which can influence its biological activity and reactivity.
Propiedades
Fórmula molecular |
C14H9N3O5S |
|---|---|
Peso molecular |
331.31 g/mol |
Nombre IUPAC |
2-amino-7-methyl-4-(5-nitrothiophen-2-yl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile |
InChI |
InChI=1S/C14H9N3O5S/c1-6-4-8-12(14(18)21-6)11(7(5-15)13(16)22-8)9-2-3-10(23-9)17(19)20/h2-4,11H,16H2,1H3 |
Clave InChI |
QHMMHLBKJDSQNL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(S3)[N+](=O)[O-])C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(2-Hydroxyethyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12450523.png)
![6-Methoxypyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B12450530.png)
![4-{2-[(2,5-dimethyl-1H-indol-3-yl)acetyl]hydrazinyl}-N-[(5-methylfuran-2-yl)methyl]-4-oxobutanamide](/img/structure/B12450531.png)

![2-butyl-3-{[3-(trifluoromethyl)phenyl]amino}-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one](/img/structure/B12450541.png)
![{1-[3-(Benzyloxy)benzyl]piperidin-4-yl}[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B12450542.png)
![2-[(1E)-2-(3,5-Difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12450545.png)

![4-methoxy-N'-[(3Z)-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B12450566.png)
![2-[2,6-Dichloro-4-(trifluoromethoxy)phenoxy]acetic acid](/img/structure/B12450571.png)

